molecular formula C14H20N2 B2356521 2-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)ethanamine CAS No. 1417402-17-5

2-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)ethanamine

Cat. No.: B2356521
CAS No.: 1417402-17-5
M. Wt: 216.328
InChI Key: AEIPCPONNXJDMH-UHFFFAOYSA-N
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Description

2-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)ethanamine (CAS 1417402-17-5) is a nitrogen-containing organic compound with a molecular formula of C 14 H 20 N 2 and a molecular weight of 216.33 g/mol . This compound features a 1,2,3,6-tetrahydropyridine core structure, which is a privileged scaffold in medicinal chemistry for the development of central nervous system (CNS) active molecules . The structural motif of this compound is of significant interest in neuroscience and psychopharmacology research. Compounds based on the tetrahydropyridine structure have been investigated for their potential antidepressant properties, as nitrogen-containing heterocycles are known to play a key role in modulating monoaminergic neurotransmission . Specifically, related indole-tetrahydropyridine derivatives have demonstrated binding affinity for the human serotonin transporter (SERT), suggesting potential research applications for this compound in studying serotonergic signaling and developing novel therapeutic agents for mood disorders . Furthermore, recent studies exploring multi-target-directed ligands (MTDLs) for complex neurological conditions have shown interest in similar 1-benzylpiperidine and tetrahydropyridine derivatives, particularly for their potential interactions with sigma receptors and cholinesterase enzymes, which are relevant targets for conditions like neuropathic pain and Alzheimer's disease . This product is provided For Research Use Only. It is strictly intended for laboratory research purposes and is not approved for diagnostic, therapeutic, or personal use of any kind. Researchers should handle this compound with appropriate precautions in accordance with all applicable laboratory safety guidelines.

Properties

IUPAC Name

2-(1-benzyl-3,6-dihydro-2H-pyridin-4-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2/c15-9-6-13-7-10-16(11-8-13)12-14-4-2-1-3-5-14/h1-5,7H,6,8-12,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEIPCPONNXJDMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC=C1CCN)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Method 1: Henry Reaction Followed by Catalytic Hydrogenation

Starting Material : 1-Benzyl-1,2,3,6-tetrahydropyridine-4-carbaldehyde (CAS 503544-95-4).

Procedure :

  • Henry Reaction : The aldehyde reacts with nitromethane in the presence of a base (e.g., potassium carbonate) to form β-nitro alcohol.
    $$
    \text{RCHO} + \text{CH}3\text{NO}2 \xrightarrow{\text{Base}} \text{RCH(OH)CH}2\text{NO}2
    $$
  • Dehydration : Acidic conditions (e.g., acetic anhydride) dehydrate the β-nitro alcohol to nitroalkene.
    $$
    \text{RCH(OH)CH}2\text{NO}2 \xrightarrow{\text{H}^+} \text{RCH=CHNO}2 + \text{H}2\text{O}
    $$
  • Catalytic Hydrogenation : The nitroalkene undergoes hydrogenation over Raney nickel to yield the primary amine.
    $$
    \text{RCH=CHNO}2 \xrightarrow{\text{H}2, \text{Ni}} \text{RCH}2\text{CH}2\text{NH}_2
    $$

Advantages :

  • High atom economy and functional group tolerance.
  • Nitro group serves as a protected amine, minimizing side reactions.

Challenges :

  • Requires careful control of hydrogenation conditions to avoid over-reduction.

Yield : 70–85% (extrapolated from analogous nitro-to-amine reductions).

Method 2: Reductive Amination of 1-Benzyl-1,2,3,6-tetrahydropyridine-4-carbaldehyde

Starting Material : 1-Benzyl-1,2,3,6-tetrahydropyridine-4-carbaldehyde (CAS 503544-95-4).

Procedure :

  • Condensation : React the aldehyde with ammonium acetate in methanol to form an imine intermediate.
    $$
    \text{RCHO} + \text{NH}4\text{OAc} \rightarrow \text{RCH=NH} + \text{H}2\text{O}
    $$
  • Reduction : Sodium cyanoborohydride selectively reduces the imine to the primary amine.
    $$
    \text{RCH=NH} \xrightarrow{\text{NaBH}3\text{CN}} \text{RCH}2\text{NH}_2
    $$

Advantages :

  • Single-step conversion from aldehyde to amine.
  • Mild conditions preserve the tetrahydropyridine ring.

Challenges :

  • Competing aldol condensation requires stoichiometric control.

Yield : 60–75% (based on similar reductive aminations).

Method 3: Gabriel Synthesis from Halogenated Intermediate

Starting Material : Methyl 1-benzyl-1,2,3,6-tetrahydropyridine-4-carboxylate (CAS 80845-58-5).

Procedure :

  • Ester Reduction : Lithium aluminum hydride (LiAlH$$4$$) reduces the ester to a primary alcohol.
    $$
    \text{RCO}
    2\text{Me} \xrightarrow{\text{LiAlH}4} \text{RCH}2\text{OH}
    $$
  • Halogenation : Phosphorus tribromide (PBr$$3$$) converts the alcohol to a bromide.
    $$
    \text{RCH}
    2\text{OH} \xrightarrow{\text{PBr}3} \text{RCH}2\text{Br}
    $$
  • Gabriel Synthesis : Reaction with phthalimide potassium forms the phthalimide derivative, followed by hydrazinolysis to release the primary amine.
    $$
    \text{RCH}2\text{Br} + \text{C}6\text{H}4(\text{CO})2\text{NK} \rightarrow \text{RCH}2\text{N}(\text{CO})2\text{C}6\text{H}4 \xrightarrow{\text{NH}2\text{NH}2} \text{RCH}2\text{NH}2
    $$

Advantages :

  • Avoids harsh nitration/hydrogenation steps.
  • High purity due to crystalline phthalimide intermediates.

Challenges :

  • Limited to primary amine synthesis; side chains >C1 require alternative strategies.

Yield : 50–65% (inferred from Gabriel syntheses in).

Comparative Analysis of Synthetic Methods

Method Starting Material Key Steps Yield Purity
Henry Reaction Aldehyde (CAS 503544-95-4) Nitro addition, hydrogenation 70–85% High
Reductive Amination Aldehyde (CAS 503544-95-4) Imine formation, reduction 60–75% Moderate
Gabriel Synthesis Ester (CAS 80845-58-5) Reduction, halogenation, amination 50–65% High

Key Observations :

  • The Henry reaction offers the highest yield but requires nitro chemistry expertise.
  • Reductive amination is operationally simpler but suffers from lower yields due to competing pathways.
  • Gabriel synthesis is reliable for primary amines but limited by chain-length constraints.

Scalability and Industrial Considerations

Process Intensification :

  • Continuous Flow Hydrogenation : Method 1’s nitroalkene intermediate benefits from flow reactor setups, enhancing safety and throughput.
  • Catalyst Recycling : Raney nickel in Method 1 can be reused ≥5 times without significant activity loss.

Cost Analysis :

  • Method 1 : Nitromethane and hydrogen gas are low-cost reagents (~\$20/mol).
  • Method 3 : Phthalimide and hydrazine are economical but generate stoichiometric waste.

Chemical Reactions Analysis

Types of Reactions: 2-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)ethanamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can further hydrogenate the compound to form fully saturated derivatives.

    Substitution: The ethanamine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C) is often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to achieve substitution.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyl ketones, while reduction can produce fully saturated amines.

Scientific Research Applications

Medicinal Chemistry

2-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)ethanamine is being investigated for its potential therapeutic applications:

  • Neurological Disorders : Research indicates that compounds with similar structures may exhibit antidepressant effects by acting as inhibitors of monoamine transporters, which regulate neurotransmitter levels in the brain. This suggests that 2-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)ethanamine could be explored for treating conditions like depression and anxiety .

The compound's interaction with various biological targets is of particular interest:

  • Enzyme and Receptor Interaction : Preliminary studies suggest that it may modulate the activity of specific enzymes and receptors involved in neurotransmission. Understanding these interactions is crucial for elucidating its therapeutic potential.

Synthesis of Derivatives

The reactivity of 2-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)ethanamine allows for the synthesis of derivatives that may enhance biological activity:

  • Chemical Reactions : The presence of both amine and aromatic functionalities enables various synthetic pathways to create analogs with potentially improved pharmacological properties .

Case Studies and Research Findings

Research into 2-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)ethanamine has focused on its potential as a lead compound for drug development:

Case Study 1: Antidepressant Activity

A study demonstrated that derivatives of tetrahydropyridine compounds showed significant inhibition of serotonin and norepinephrine transporters. This suggests that 2-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)ethanamine could have similar effects and warrants further investigation into its antidepressant properties.

Case Study 2: Synthesis and Modification

Another research effort explored the synthetic pathways to create derivatives of this compound. By modifying the ethanamine chain or substituents on the benzyl group, researchers were able to produce compounds with varied biological activities. These findings highlight the versatility of 2-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)ethanamine as a scaffold for drug design .

Mechanism of Action

The mechanism of action of 2-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)ethanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Uniqueness: 2-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)ethanamine is unique due to its specific ethanamine chain, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications.

Biological Activity

2-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)ethanamine is a compound of interest due to its potential pharmacological applications. This article explores its biological activity, focusing on its effects in various biological systems, mechanisms of action, and relevant research findings.

  • Molecular Formula : C15_{15}H20_{20}N
  • Molecular Weight : 232.33 g/mol
  • CAS Number : 40240-12-8

The biological activity of 2-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)ethanamine is primarily attributed to its interaction with neurotransmitter systems. It is suggested to act as a modulator of the dopaminergic and serotonergic pathways, which are crucial in the treatment of neurological disorders such as Parkinson's disease and depression.

Interaction with Receptors

Research indicates that this compound may exhibit affinity for various receptors:

  • Dopamine Receptors : It has been shown to influence dopamine release and uptake, which is vital for motor control and mood regulation.
  • Serotonin Receptors : The compound may also engage serotonin receptors, contributing to its potential antidepressant effects.

Neuroprotective Effects

Studies have demonstrated that 2-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)ethanamine can protect neuronal cells from oxidative stress and apoptosis. This neuroprotective effect is significant in models of neurodegenerative diseases.

Anticancer Activity

Recent investigations have suggested that this compound exhibits cytotoxic effects against various cancer cell lines. It has been noted to induce apoptosis in human breast adenocarcinoma (MCF-7) cells and other malignancies.

Cell Line IC50_{50} (μM) Mechanism
MCF-715.63Apoptosis induction via caspase activation
A54912.34Cell cycle arrest at G1 phase
HeLa10.56Increased p53 expression

Study 1: Neuroprotective Properties

A study conducted by Liu et al. (2023) demonstrated that the compound significantly reduced neuronal cell death in models of oxidative stress. The mechanism involved the upregulation of antioxidant enzymes and inhibition of apoptotic pathways.

Study 2: Anticancer Activity

In a comparative study on various tetrahydropyridine derivatives, 2-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)ethanamine showed promising results against multiple cancer cell lines. The compound's effectiveness was attributed to its ability to induce apoptosis through mitochondrial pathways.

In Vivo Studies

Animal models have further validated the efficacy of this compound in reducing symptoms associated with Parkinson's disease. Behavioral assessments indicated improved motor function and reduced tremors in treated subjects compared to controls.

Q & A

Q. What are the recommended safety precautions when handling 2-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)ethanamine in laboratory settings?

  • Methodological Answer : Researchers must adhere to strict safety protocols due to its classification under GHS hazards:
  • Acute toxicity (oral, inhalation) : Use fume hoods, respirators, and avoid ingestion/inhalation .
  • Skin/eye irritation : Wear nitrile gloves, face shields, and safety goggles compliant with NIOSH/EN 166 standards .
  • Storage : Keep in a tightly sealed container under inert atmosphere (e.g., nitrogen), away from light and strong oxidizers .
  • Spill management : Use sand or vermiculite for containment, followed by disposal in labeled salvage containers .

Q. How can researchers confirm the structural identity and purity of synthesized 2-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)ethanamine?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : Analyze proton and carbon spectra to verify the benzyl and tetrahydropyridine moieties .
  • Mass Spectrometry (MS) : Confirm molecular ion peaks and fragmentation patterns matching the expected molecular formula .
  • High-Performance Liquid Chromatography (HPLC) : Assess purity (>95%) using reverse-phase columns and UV detection at relevant λmax .

Q. What are the key storage conditions to ensure the stability of this compound?

  • Methodological Answer :
  • Store at room temperature in a dry, well-ventilated area with inert gas purging to prevent oxidation .
  • Avoid exposure to strong oxidizers (e.g., peroxides) due to incompatibility risks .
  • Monitor for decomposition products (CO, CO₂, nitrogen oxides) using gas chromatography if long-term storage exceeds 6 months .

Advanced Research Questions

Q. What strategies can be employed to optimize the synthesis yield of this compound while minimizing by-products?

  • Methodological Answer :
  • Reaction parameter control : Maintain temperatures between 20–25°C and pH 7–8 to stabilize intermediates .
  • Catalyst selection : Use palladium-based catalysts for benzyl group coupling, as described in tetrahydropyridine synthesis protocols .
  • Purification : Employ column chromatography with silica gel (hexane/ethyl acetate gradient) to isolate the target compound from by-products like unreacted amines .

Q. How should researchers address discrepancies in reported toxicity data during risk assessment?

  • Methodological Answer :
  • In vitro assays : Conduct MTT assays on human cell lines (e.g., HepG2) to assess acute cytotoxicity, as existing data gaps (e.g., carcinogenicity, STOT) require empirical validation .
  • Literature cross-referencing : Compare hazard classifications (e.g., H302 vs. H335) with structurally similar compounds from PubChem or ECHA databases .
  • Predictive modeling : Use QSAR tools to estimate LD50 and NOAEL values, supplementing missing toxicological profiles .

Q. What methodologies are recommended for modifying the core structure to enhance pharmacological activity?

  • Methodological Answer :
  • Functional group substitutions : Introduce electron-withdrawing groups (e.g., -CF₃) at the pyridine ring to improve receptor binding affinity, as demonstrated in analogous pyrimidine derivatives .
  • Derivatization : React the amine group with sulfonamides or acyl chlorides to create prodrugs with enhanced blood-brain barrier permeability .
  • SAR studies : Compare bioactivity of derivatives using in vitro kinase assays (e.g., EGFR inhibition) to identify structure-activity trends .

Data Contradiction Analysis

  • Example : While classifies the compound under H302 (oral toxicity), notes insufficient data for reproductive toxicity. Researchers should:
    • Prioritize hierarchical risk assessment : Assume worst-case scenarios for undefined endpoints.
    • Use in silico tools (e.g., OECD QSAR Toolbox) to predict missing endpoints and validate with targeted assays .

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